N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide
Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide is a structurally complex molecule featuring a benzooxazepine core fused with a sulfonamide group. The compound’s key structural elements include:
- A tetrahydrobenzo[b][1,4]oxazepin-4-one scaffold with 3,3-dimethyl and 5-isobutyl substituents.
- An 8-position sulfonamide linkage to a 2,4-dimethoxybenzenesulfonyl group.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6S/c1-15(2)13-25-18-9-7-16(11-19(18)31-14-23(3,4)22(25)26)24-32(27,28)21-10-8-17(29-5)12-20(21)30-6/h7-12,15,24H,13-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUGIPVCQXJQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
The compound has the following chemical properties:
- Molecular Formula : C25H32N2O4S
- Molecular Weight : 456.6 g/mol
- IUPAC Name : N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
These properties suggest a complex structure that may contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Specifically, it has shown activity against Mycobacterium species, though not as potent as standard treatments such as streptomycin and isoniazid. In comparative studies, the compound demonstrated a moderate effect on bacterial growth inhibition .
The proposed mechanism of action for this compound involves interference with bacterial cell wall synthesis and inhibition of essential metabolic pathways. The presence of the sulfonamide group suggests potential interactions with folate synthesis pathways in bacteria .
Structure-Activity Relationship (SAR)
The unique structural components of this compound contribute to its biological activity. The incorporation of isobutyl and dimethoxy groups enhances lipophilicity and potentially improves bioavailability and cellular uptake .
Study 1: Antimycobacterial Activity
A study evaluating the antimycobacterial activity of various derivatives of the compound found that while all tested compounds exhibited some level of activity against Mycobacterium tuberculosis, the specific derivative containing the tetrahydrobenzo[b][1,4]oxazepin structure showed the highest efficacy .
Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it induced apoptosis in cancer cells via mitochondrial pathways. The study highlighted the potential for developing this compound as an anticancer agent .
Summary of Findings
| Study Focus | Findings |
|---|---|
| Antimycobacterial Activity | Moderate activity against Mycobacterium species; less potent than standards |
| Cytotoxicity | Induced apoptosis in human cancer cell lines |
| Mechanism of Action | Inhibition of cell wall synthesis and metabolic pathways |
Future Research Directions
Further research is warranted to explore:
- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Combination Therapies : Investigating synergistic effects with existing antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from related molecules are best analyzed through NMR profiling and lumping strategy-based modeling (Table 1).
Table 1: Key Comparative Properties of Target Compound and Analogs
Key Findings:
NMR Analysis: The target compound exhibits elevated chemical shifts in region A (39–44 ppm) compared to Compounds 1 and 7, attributed to the electron-withdrawing sulfonamide group and steric effects of the isobutyl substituent. Conversely, region B (29–36 ppm) shows reduced shifts, likely due to diminished ring strain versus macrolide analogs .
Lumping Strategy Implications :
- The compound’s structural complexity limits its inclusion in lumped surrogate models (e.g., Table 3 vs. Table 4 in ). Its unique substituents deviate from the "generalized reactivity" assumption applied to simpler benzoheterocyclic sulfonamides, necessitating individualized kinetic studies .
Functional Comparisons: Unlike macrolide analogs (Compounds 1 and 7), the target lacks a lactone ring, reducing susceptibility to hydrolytic degradation. However, the dimethoxybenzenesulfonamide moiety may enhance solubility relative to non-sulfonamide benzooxazepines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
